N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid is a chemical compound that belongs to the class of hydrazones.
Vorbereitungsmethoden
The synthesis of N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid typically involves the condensation of 2-acetylpyridine with isonicotinohydrazide in ethanol . This reaction is carried out under reflux conditions, and the product is obtained after purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid involves its interaction with molecular targets such as DNA. The compound binds to DNA via a groove binding mode, which affects the DNA structure and function . This interaction is crucial for its biological activities, including its antioxidant and pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid can be compared with other hydrazone derivatives, such as:
N-[1-(Pyridin-2-yl)ethylidene]isonicotinohydrazide: Similar in structure but with different pharmacological activities.
N-[1-(Pyridin-2-yl)ethylidene]benzohydrazide: Another hydrazone derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to form stable complexes with metals and exhibit a wide range of biological activities .
Eigenschaften
CAS-Nummer |
71555-28-7 |
---|---|
Molekularformel |
C13H18N4S |
Molekulargewicht |
262.38 g/mol |
IUPAC-Name |
N-(1-pyridin-2-ylethylideneamino)piperidine-1-carbothioamide |
InChI |
InChI=1S/C13H18N4S/c1-11(12-7-3-4-8-14-12)15-16-13(18)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,18) |
InChI-Schlüssel |
JLQJXIRORURHRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=S)N1CCCCC1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.